molecular formula C17H14N2O5S B14143403 Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate CAS No. 361478-78-6

Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B14143403
CAS No.: 361478-78-6
M. Wt: 358.4 g/mol
InChI Key: GHZHRMPDHBKSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a chromene and thiazole moiety Chromenes are known for their diverse biological activities, while thiazoles are important heterocyclic compounds with significant pharmacological properties

Preparation Methods

The synthesis of Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-oxochromene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole to form the amide linkage. Finally, esterification with ethyl bromoacetate yields the desired compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the specific reagents used .

Scientific Research Applications

Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined chromene and thiazole structure, which imparts a distinct set of chemical and biological properties.

Properties

CAS No.

361478-78-6

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H14N2O5S/c1-2-23-15(21)7-10-9-25-17(18-10)19-16(22)14-8-12(20)11-5-3-4-6-13(11)24-14/h3-6,8-9H,2,7H2,1H3,(H,18,19,22)

InChI Key

GHZHRMPDHBKSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

solubility

51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.